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molecular formula C20H32O2 B8641403 Dihydroabietic acid CAS No. 34434-80-5

Dihydroabietic acid

Cat. No. B8641403
M. Wt: 304.5 g/mol
InChI Key: BTAURFWABMSODR-UHFFFAOYSA-N
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Patent
US05165926

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commercial name: HERCOLYN D® , benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C1C=C2C[CH2:11][CH:12]3[C:17]([C:19](O)=[O:20])(C)[CH2:16][CH2:15][CH2:14][C:13]3(C)C2CC1)C.C(OCC1C=CC=CC=1)(=O)C1C=CC=CC=1.C(OC(C)C)(=O)CCCCCCCCCCCCC>>[CH:19](=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11]

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Step Five
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05165926

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commercial name: HERCOLYN D® , benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C1C=C2C[CH2:11][CH:12]3[C:17]([C:19](O)=[O:20])(C)[CH2:16][CH2:15][CH2:14][C:13]3(C)C2CC1)C.C(OCC1C=CC=CC=1)(=O)C1C=CC=CC=1.C(OC(C)C)(=O)CCCCCCCCCCCCC>>[CH:19](=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11]

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC(C)C
Step Five
Name
isoparaffin hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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